molecular formula C7H12N2O2S B1517444 2-(Piperidine-1-sulfonyl)acetonitrile CAS No. 926253-31-8

2-(Piperidine-1-sulfonyl)acetonitrile

Cat. No. B1517444
M. Wt: 188.25 g/mol
InChI Key: KEGXIDKBFLBUHX-UHFFFAOYSA-N
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Description

2-(Piperidine-1-sulfonyl)acetonitrile is a compound with the molecular formula C7H12N2O2S. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of 2-(Piperidine-1-sulfonyl)acetonitrile is 188.25 g/mol.


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Acetonitrile, a component of this compound, can be used as an important intermediate in organic synthesis .

Scientific Research Applications

  • Electrochemical Analysis : S. Ozkan, B. Uslu, and P. Zuman (2004) explored the electrochemical oxidation of sildenafil citrate (Viagra) on carbon electrodes. Their research in aqueous solutions containing acetonitrile highlighted the unique oxidation patterns of compounds like sildenafil, which contains a piperazine ring similar to 2-(Piperidine-1-sulfonyl)acetonitrile, indicating its potential use in electrochemical studies (Ozkan, Uslu, & Zuman, 2004).

  • Synthesis of Hydroxy-unsaturated Phenyl Sulfones : In a study by E. Dominguez and J. Carretero (1990), the reaction of aldehydes with sulfinylmethyl phenyl sulfone in the presence of piperidine and acetonitrile led to the selective formation of E-γ-hydroxy-αβ-unsaturated phenyl sulfones. This showcases the role of piperidine-based compounds in the synthesis of complex organic molecules (Dominguez & Carretero, 1990).

  • Cyclo-condensation Reactions : M. Shafiee, Batool Hojati Najafabadi, and M. Ghashang (2013) demonstrated the use of piperidine in multicomponent cyclo-condensation reactions. This research points to its utility in creating functionalized piperidines, a significant class of compounds in organic chemistry (Shafiee, Najafabadi, & Ghashang, 2013).

  • Chemical Synthesis and Complexation Studies : Various studies have investigated the role of piperidine and similar compounds in chemical synthesis and complexation. For instance, I. A. Kuz'mina, V. Sharnin, and V. A. Shormanov (2007) studied the influence of acetonitrile-dimethyl sulfoxide solvent composition on the thermodynamics of silver(I) complexation with piperidine (Kuz'mina, Sharnin, & Shormanov, 2007).

  • Development of Therapeutic Agents : Research by D. Becker et al. (2010) involved α-sulfone-α-piperidine hydroxamates, potent inhibitors of matrix metalloproteinases, showing the potential of piperidine derivatives in developing therapeutic agents for diseases like cancer and arthritis (Becker et al., 2010).

  • Cancer Research : Daqing Sun et al. (2014) reported on AMG 232, a potent MDM2-p53 inhibitor for cancer treatment, highlighting the use of piperidinone derivatives in oncological drug development (Sun et al., 2014).

  • Antibacterial and Anticancer Activities : Studies by M. Al-Said et al. (2011) and K. Iqbal et al. (2017) investigated the antibacterial and anticancer activities of novel compounds containing piperidine, indicating its relevance in the development of new pharmaceuticals (Al-Said et al., 2011), (Iqbal et al., 2017).

properties

IUPAC Name

2-piperidin-1-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXIDKBFLBUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidine-1-sulfonyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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